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Introduction

Recombinant protein expression is a fundamental technique in biotechnology for producing

therapeutic proteins, diagnostics, and research tools. Fusion tags are commonly used to

simplify the purification and enhance the solubility of these proteins. However, for most

applications, the fusion tag must be precisely removed to yield the native, functional protein.

Recombinant enteropeptidase (also known as enterokinase) is a highly specific serine

protease that offers an ideal solution for this critical step.[1]

Enteropeptidase recognizes the highly specific amino acid sequence Asp-Asp-Asp-Asp-Lys

(DDDDK) and cleaves the peptide bond immediately C-terminal to the lysine residue.[2][3] This

remarkable specificity minimizes the risk of off-target cleavage within the protein of interest, a

common problem with less specific proteases.[4] The catalytic activity resides in the light chain

of the enzyme, and recombinant forms consisting of this light chain are widely used due to their

high activity and purity.[2][4][5] This document provides detailed protocols for the efficient

cleavage of fusion proteins using recombinant enteropeptidase and for the subsequent

removal of the enzyme.
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Successful cleavage depends on optimizing reaction conditions. While pilot experiments are

essential for every new fusion protein, the following table summarizes typical starting conditions

and ranges reported for recombinant enteropeptidase.[1][6]
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Parameter
Recommended
Range

Optimal/Typical
Condition

Notes

Enzyme:Substrate

Ratio

1:20 to 1:200 (w/w) or

1 U per 50-100 µg

protein[6]

Start with 1:100 (w/w)

or 1 U per 50 µg

protein

The ideal ratio is

protein-dependent

and must be

determined

empirically.

Temperature 4°C to 37°C[1][7]
20-25°C (Room Temp)

or 37°C

Lower temperatures

(4°C) can be used for

prolonged incubations

to maintain target

protein stability.[8][9]

Incubation Time 1 to 24 hours 16 hours (overnight)

Monitor cleavage at

intermediate time

points (e.g., 2, 4, 8

hours) during

optimization.[1]

pH 6.0 to 9.5[3][10] 7.0 to 8.0

Enzyme activity is

significantly reduced

in phosphate buffers.

Reaction Buffer
20-50 mM Tris-HCl or

MES[6]

50 mM Tris-HCl, pH

8.0

High salt

concentrations (e.g.,

>150 mM NaCl) can

be inhibitory.

Additives 0-10 mM CaCl₂ 2 mM CaCl₂

Some protocols note

that CaCl₂ does not

increase the reaction

rate.

Fusion Protein Conc. 0.3 to 5.0 mg/mL 1.0 mg/mL

Insoluble or

aggregated protein

will not be cleaved

efficiently.
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Experimental Protocols
Protocol 1: Pilot Study for Optimal Cleavage Conditions
It is critical to perform a small-scale pilot study to determine the optimal enzyme-to-substrate

ratio and incubation time for your specific fusion protein.[5][6]

Materials:

Purified fusion protein (at 0.5-1.0 mg/mL)

Recombinant Enteropeptidase (rEK)

10X Cleavage Buffer (e.g., 500 mM Tris-HCl, pH 8.0)

Nuclease-free water

Microcentrifuge tubes

2X SDS-PAGE loading buffer

Methodology:

Buffer Exchange: Ensure your fusion protein is in a compatible buffer (e.g., 50 mM Tris-HCl,

pH 8.0). If it is in a buffer with high salt, phosphate, or inhibitors, exchange it via dialysis or

gel filtration.

Reaction Setup: Prepare a series of 20 µL reactions in microcentrifuge tubes by varying the

amount of enteropeptidase. Include a negative control without any enzyme.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.abcam.com/en-us/products/sample-preparation-kits/enterokinase-cleavage-kit-ab207001
https://cdn1.sinobiological.com/reagent/SEKP01.pdf
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tube
Fusion
Protein
(20 µg)

10X
Buffer

rEK
(Units)

Water
Total
Volume

Ratio
(U:µg)

1
20 µL (at 1

mg/mL)
2.5 µL 0.1 U to 25 µL 25 µL 1:200

2
20 µL (at 1

mg/mL)
2.5 µL 0.2 U to 25 µL 25 µL 1:100

3
20 µL (at 1

mg/mL)
2.5 µL 0.4 U to 25 µL 25 µL 1:50

4 (Control)
20 µL (at 1

mg/mL)
2.5 µL 0 to 25 µL 25 µL

No

Enzyme

Incubation: Gently mix the reactions (do not vortex) and incubate at room temperature

(~25°C).[2]

Time-Course Analysis: At various time points (e.g., 2, 4, 8, and 16 hours), remove a 5 µL

aliquot from each reaction tube.[1]

Stop Reaction: Immediately stop the reaction in the aliquots by adding an equal volume of

2X SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.[1]

Analysis: Analyze all samples, including an uncut fusion protein control, by SDS-PAGE to

determine the extent of cleavage.[5] The optimal condition is the lowest enzyme

concentration and shortest time that yields complete and specific cleavage.

Protocol 2: Scale-Up Cleavage Reaction
Once the optimal conditions are determined from the pilot study, the reaction can be scaled up.

Methodology:

Combine the purified fusion protein, 10X reaction buffer, and nuclease-free water to the

desired final volume and protein concentration in a suitable reaction vessel.

Add the pre-determined optimal amount of recombinant enteropeptidase.
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Incubate the reaction at the optimal temperature for the optimal duration.

(Optional) A small aliquot can be removed and analyzed by SDS-PAGE to confirm complete

cleavage before proceeding to purification.[1]

Protocol 3: Post-Cleavage Removal of Enteropeptidase
For many downstream applications, the enteropeptidase must be removed from the reaction

mixture.

Method 1: Affinity Chromatography (for tagged rEK) Many commercial recombinant

enteropeptidases are engineered with their own affinity tags (e.g., 6xHis). This allows for easy

removal.

After cleavage, pass the reaction mixture through an appropriate affinity column (e.g., Ni-

NTA for His-tagged rEK).[2][5]

The tagged enteropeptidase will bind to the resin.

The cleaved, untagged target protein will be collected in the flow-through.

Method 2: Ion-Exchange Chromatography If the enteropeptidase is untagged, it can be

removed by chromatography.

Enteropeptidase is an acidic protein. It can be separated from the target protein using

anion-exchange chromatography (e.g., DEAE resin).[11]

Equilibrate the column with a low-salt buffer (e.g., 25 mM Tris-HCl, pH 8.0).

Load the cleavage reaction. The enteropeptidase should bind to the column.

Elute the target protein using a salt gradient (e.g., 25 mM Tris-HCl, pH 8.0 with 100 mM

NaCl).[11]
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Experimental Workflow for Fusion Protein Cleavage

Preparation

Cleavage Reaction

Purification

Purified Fusion Protein

Buffer Exchange (if needed)

Add Recombinant
Enteropeptidase

Incubate
(Optimized Time/Temp)

Monitor via SDS-PAGE

Remove Enteropeptidase
(e.g., Affinity Column)

Collect Pure
Target Protein

Click to download full resolution via product page

Caption: General workflow from purified fusion protein to cleaved target protein.
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Enteropeptidase Cleavage Mechanism
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Caption: Specific action of enteropeptidase at the DDDDK recognition site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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